
Molybdenum phosphide
Descripción general
Descripción
Molybdenum phosphide (MoP) is a binary inorganic compound of molybdenum metal and phosphorus with the chemical formula MoP . It is considered an efficient electrocatalyst for the hydrogen evolution reaction (HER) in both acid and alkaline media .
Synthesis Analysis
Molybdenum phosphide is synthesized through facile sintering of molybdenum and phosphorus precursors assisted by citric acid . Other methods include a two-step synthesis method using urea as a carbon source , and direct synthesis on silicon using graphene at the heterointerface .Molecular Structure Analysis
The Molybdenum phosphide molecule contains a total of 1 bond. There are 1 non-H bond, 1 multiple bond, and 1 triple bond .Chemical Reactions Analysis
Molybdenum phosphide exhibits high reactivity towards CO and sulfur adsorption . It has been adopted as a new electrocatalyst for the hydrogen evolution reaction .Physical And Chemical Properties Analysis
Molybdenum phosphide displays the highest reactivity toward CO and sulfur adsorption as compared to molybdenum carbides and nitrides .Aplicaciones Científicas De Investigación
Hydrogen Evolution Reaction (HER) Catalyst
Molybdenum phosphide is an efficient electrocatalyst for the hydrogen evolution reaction (HER). It exhibits high activity towards HER in both acid and alkaline media . The phosphorization of molybdenum to form MoP introduces a good ‘H delivery’ system which attains nearly zero binding to H at a certain H coverage .
Water Electrolysis
Molybdenum phosphide-based catalysts have been used in water electrolysis . With dodecyl amine intercalated orthorhombic molybdenum trioxide as the precursor, PH3 was produced by decomposition of sodium hypophosphite as the phosphorus source .
Non-precious Metal Catalyst
Molybdenum phosphide is widely used as a non-precious metal catalyst in the direction of hydrogen evolution . The introduction of a carbon source can improve the conductivity and stability of the electrocatalyst .
Nitrogen-doped Catalyst
The introduction of a nitrogen source can improve the hydrogen evolution performance in an alkaline solution . Part of dodecyl amine decomposes to form N-doped graphite as the conductive structure, and the other part decomposes to form nitrogen-doped molybdenum phosphide .
High Activity Electrocatalyst
Molybdenum phosphide was adopted as a new electrocatalyst for the hydrogen evolution reaction for the first time, exhibiting an excellent electrocatalytic activity with a small Tafel slope of 60 mV dec −1 .
Cost-effective Catalyst
Molybdenum phosphide is a cost-effective catalyst that exhibits high activity towards the hydrogen evolution reaction (HER) in both acid and alkaline media even in bulk form .
Mecanismo De Acción
Target of Action
Molybdenum phosphide (MoP) primarily targets the hydrogen evolution reaction (HER) . This reaction is a key process in electrochemical water splitting, where water is broken down into hydrogen and oxygen. MoP acts as an electrocatalyst, accelerating the rate of this reaction .
Mode of Action
MoP interacts with its target, the HER, by facilitating the transfer of electrons. Theoretical calculations suggest that the phosphorization of molybdenum to form MoP introduces a good ‘H delivery’ system which attains nearly zero binding to H at a certain H coverage . This means that MoP can efficiently deliver hydrogen atoms to the reaction site, thereby enhancing the rate of the HER .
Biochemical Pathways
The primary biochemical pathway affected by MoP is the electrochemical hydrogen evolution reaction . This reaction is part of the larger process of water splitting, which is a key method for hydrogen production. By acting as an efficient catalyst for the HER, MoP can significantly enhance the efficiency of hydrogen production from water .
Pharmacokinetics
The electrocatalytic activity of mop can be influenced by factors such as its physical form and the conditions of the reaction environment .
Result of Action
The primary result of MoP’s action is the enhanced production of hydrogen via the HER . MoP exhibits excellent electrocatalytic activity, leading to a significant increase in the rate of the HER . This makes it one of the most active, acid-stable, earth abundant HER electrocatalysts reported to date .
Action Environment
The action of MoP can be influenced by various environmental factors. For instance, its stability and conductivity can be unsatisfactory in an alkaline environment . The introduction of carbon and nitrogen sources into the mop system can improve these properties, leading to excellent her electrocatalytic activity and stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phosphanylidynemolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWVZPDSWLOFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum phosphide | |
CAS RN |
12163-69-8 | |
| Record name | Molybdenum phosphide (MoP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12163-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum phosphide (MoP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum phosphide (MoP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the major catalytic applications of Molybdenum Phosphide (MoP)?
A1: MoP exhibits promising catalytic activity in several key reactions:
- Hydrodesulfurization (HDS): MoP catalysts demonstrate superior HDS activity compared to conventional molybdenum sulfide catalysts [, ]. Notably, MoP/SiO2 and MoP/Al2O3 catalysts exhibit remarkable performance in removing sulfur from model compounds like dibenzothiophene [].
- Hydrodenitrogenation (HDN): MoP catalysts show high activity for HDN, effectively removing nitrogen from compounds like quinoline [, ]. The presence of sulfur compounds like dibenzothiophene can impact HDN activity by competing for active sites [].
- Hydrogen Evolution Reaction (HER): MoP is recognized as a potential alternative to Pt-based electrocatalysts for HER due to its Pt-like electronic structure [, , , ]. Researchers are actively exploring strategies to enhance its HER activity by tuning its morphology, doping, and creating hybrids with other materials [, , , , , , , , , , ].
- CO2 Hydrogenation: MoP displays potential as a catalyst for CO2 hydrogenation to methanol, showing promise for utilizing CO2 as a chemical feedstock [, ]. Studies suggest that the interaction between MoP and the support material plays a crucial role in determining selectivity toward methanol [].
Q2: How does the support material influence the catalytic activity of MoP?
A2: The choice of support material significantly impacts MoP's catalytic performance:
- Alumina (Al2O3): MoP supported on alumina exhibits excellent activity for simultaneous HDN and HDS [].
- Silica (SiO2): The activity of silica-supported MoP catalysts in hydrodeoxygenation (HDO) can vary depending on the type of silica and reaction conditions [].
- Titania (TiO2) and Zirconia (ZrO2): MoP supported on titania or zirconia shows promising activity for HDO reactions, outperforming silica-supported catalysts [].
- Mesoporous carbon: Using mesoporous carbon as support can enhance the selectivity of MoP towards higher alcohols in higher alcohol synthesis from syngas [].
Q3: What is the role of promoters in MoP catalysts?
A3: Promoters can significantly modify the activity and selectivity of MoP catalysts:
- Potassium (K): Potassium acts as both a structural and electronic promoter in MoP catalysts, enhancing alcohol selectivity and chain length in higher alcohol synthesis [].
- Cobalt (Co) and Nickel (Ni): These metals, known for their CO dissociation ability, can influence the product distribution in reactions like higher alcohol synthesis [].
- Palladium (Pd): While palladium can boost CO conversion, it may shorten the alcohol chain length in higher alcohol synthesis [].
Q4: What is the crystal structure of Molybdenum Phosphide (MoP)?
A4: MoP typically crystallizes in the tungsten carbide (WC) structure. In this structure, each molybdenum atom is surrounded by six phosphorus atoms in a trigonal prismatic arrangement [].
Q5: How does the synthesis method influence the properties of MoP?
A5: The choice of synthesis method can significantly influence the particle size, morphology, and ultimately, the catalytic activity of MoP [].
- Temperature-Programmed Reduction (TPR): This commonly used method involves reducing a molybdenum precursor (e.g., molybdenum oxide) in the presence of a phosphorus source [, , , , , ]. The reduction temperature and heating rate can affect the resulting MoP phase and its properties.
- Colloidal Synthesis: This method allows for finer control over particle size and morphology, offering advantages for specific applications like CO2 hydrogenation [].
- Other Methods: Researchers are exploring novel synthesis techniques, including microwave-assisted synthesis [], to achieve specific MoP nanostructures with enhanced properties.
Q6: How stable is MoP under different conditions?
A6: MoP generally exhibits good thermal stability but can be prone to oxidation in air, especially at elevated temperatures.
- Air Stability: The stability of MoP in air can be improved by incorporating sulfur during synthesis []. Sulfur-doped MoP catalysts have shown remarkable air stability, maintaining their structure and activity even after prolonged exposure to ambient conditions.
Q7: How is computational chemistry used to understand MoP's catalytic properties?
A7: Density Functional Theory (DFT) calculations provide valuable insights into:
- Adsorption Energies: DFT helps determine the adsorption energies of reactants, intermediates, and products on different MoP surfaces, aiding in understanding reaction mechanisms [].
- Scaling Relations: Linear scaling relationships derived from DFT calculations help predict adsorption energies on doped MoP surfaces, allowing for catalyst design and optimization [].
- Electronic Structure: DFT calculations reveal the electronic structure of MoP and how it is influenced by factors like doping and support interactions [].
Q8: How do structural modifications affect the activity of MoP?
A8: Modifying the MoP structure can significantly influence its catalytic performance:
- Particle Size: Smaller MoP nanoparticles generally exhibit higher activity due to increased surface area and potentially different electronic properties [, , ].
- Morphology: Controlling the morphology of MoP, such as synthesizing nanowires [], can impact the exposure of active sites and enhance mass transport.
- Doping: Introducing heteroatoms like nitrogen can alter the electronic structure of MoP, leading to improved HER activity [, ].
- Support Interactions: Strong interactions between MoP and the support material can stabilize the active phase, modify its electronic properties, and influence selectivity [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)
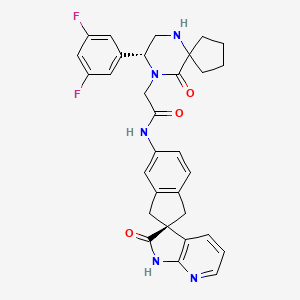


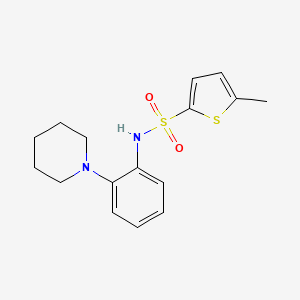
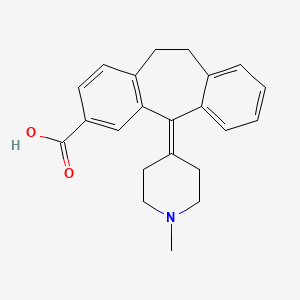
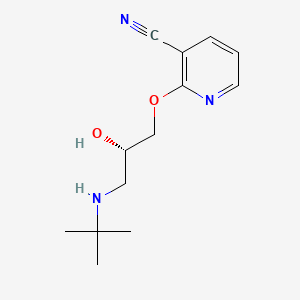
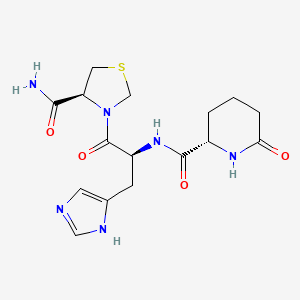

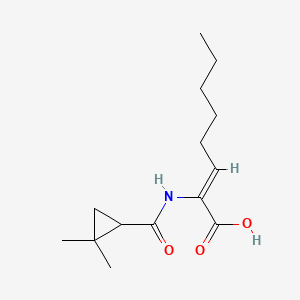
![(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1676632.png)

![3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1676634.png)
![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1676636.png)